2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]acetamide
Description
This compound belongs to the 1,4-benzothiazine class of heterocyclic molecules, characterized by a sulfur-containing bicyclic core fused with a thiazine ring. The structure includes an acetamide linker connecting the benzothiazinone moiety to a para-substituted phenyl ring bearing a pyrrolidin-1-yl group. Pyrrolidine, a five-membered cyclic amine, introduces steric bulk and basicity, which may influence both pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(4-pyrrolidin-1-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c24-19(13-18-20(25)22-16-5-1-2-6-17(16)26-18)21-14-7-9-15(10-8-14)23-11-3-4-12-23/h1-2,5-10,18H,3-4,11-13H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWMYJYGZFJIOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)CC3C(=O)NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]acetamide is a derivative of benzothiazine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a benzothiazine core substituted with a pyrrolidine moiety and an acetamide group. This unique structure contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H19N3O2S |
| Molecular Weight | 319.41 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
Antimicrobial Activity
Benzothiazine derivatives have been reported to exhibit significant antimicrobial properties. Studies indicate that similar compounds can inhibit bacterial growth and possess antifungal activity. For instance, certain 1,4-benzothiazine derivatives have shown effectiveness against Staphylococcus aureus and Candida albicans .
Anticancer Properties
Research has highlighted the anticancer potential of benzothiazine derivatives. The compound may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest. For example, derivatives have been shown to inhibit the growth of breast cancer cells by targeting specific signaling pathways .
Enzyme Inhibition
Benzothiazine compounds are known for their ability to inhibit various enzymes involved in disease processes. The compound may act as an inhibitor of certain proteases or kinases implicated in cancer progression or infectious diseases. For instance, related compounds have demonstrated inhibitory effects on proteases associated with viral replication .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : By binding to active sites of enzymes, the compound disrupts their function.
- Cell Cycle Modulation : It may interfere with cell cycle regulators leading to cell death in cancerous cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzothiazines can increase oxidative stress within cells, contributing to their cytotoxic effects on tumors .
Case Studies
Several studies have investigated the biological effects of benzothiazine derivatives:
- Study on Antimicrobial Activity :
- Anticancer Study :
Scientific Research Applications
Structural Characteristics
The compound is characterized by the presence of a benzothiazine moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
This structure allows for interactions with biological targets, making it a candidate for various therapeutic roles.
Antiviral Properties
Research indicates that benzothiazine derivatives exhibit antiviral properties, particularly against Hepatitis C Virus (HCV). For instance, compounds similar to 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]acetamide have been shown to inhibit HCV polymerase activity effectively . This suggests potential applications in developing antiviral therapies.
Anticancer Activity
Benzothiazine derivatives have also been explored for their anticancer properties. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
Antibacterial and Antifungal Effects
The compound's structural features may enhance its antibacterial and antifungal activities. Research has shown that benzothiazine derivatives can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .
Synthesis and Evaluation of Derivatives
A study focused on synthesizing hydrazone derivatives of benzothiazine compounds demonstrated their potential as effective antibacterial agents. The synthesized compounds were evaluated for their activity against multiple bacterial strains, showing promising results that warrant further investigation .
Pharmacological Studies
In another case study, researchers investigated the pharmacokinetics and pharmacodynamics of a related compound in animal models. The findings indicated favorable absorption and distribution characteristics, along with significant therapeutic effects at lower doses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous 1,4-benzothiazine derivatives, focusing on substituent effects, biological activity, and physicochemical properties.
Structural and Substituent Variations
Key differences among analogs lie in the para-substituents on the phenyl ring of the acetamide group:
Key Research Findings
QSAR Insights : Bulky para-substituents (e.g., pyrrolidin-1-yl) are critical for antifungal activity, as demonstrated by a 3D-QSAR model (r² = 0.9172, q² = 0.8223) .
Comparative Efficacy : The target compound outperforms chlorophenyl and nitrophenyl analogs in antifungal assays, likely due to superior steric complementarity .
Pharmacokinetic Trade-offs : While pyrrolidine enhances potency, it may reduce metabolic stability compared to smaller substituents (e.g., CF₃) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
